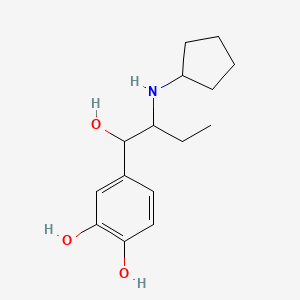
alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol, also known as this compound, is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol is a compound of significant interest due to its potential therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C12H19NO3
- Molecular Weight : 229.29 g/mol
- CAS Number : Not specifically listed in the provided data but can be derived from structural information.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol. Inhibition of 11β-HSD1 is associated with improved insulin sensitivity and reduced hepatic glucose production, making it a target for diabetes treatment . The compound has shown promise in enhancing glucose-stimulated insulin secretion in pancreatic beta-cells .
- Neuroprotective Effects : Studies indicate that compounds similar to this compound may exert protective effects against neurodegenerative diseases like Alzheimer's by modulating cholinergic activity and reducing amyloid-beta accumulation . Research has demonstrated improvements in cognitive function in patients treated with similar compounds alongside acetylcholinesterase inhibitors .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Hypoglycemic Activity : The compound has been shown to lower blood glucose levels through its action on 11β-HSD1. This effect is particularly beneficial for managing type 2 diabetes and obesity-related metabolic disorders .
- Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This suggests potential applications in treating inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Hypoglycemic | Reduced blood glucose levels | , |
| Neuroprotective | Improved cognitive function | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study: Cognitive Improvement in Alzheimer's Patients
A study involving patients with mild Alzheimer's disease demonstrated that those treated with a combination of this compound and donepezil showed significant improvements in cognitive assessments over nine months. The results indicated stabilization or enhancement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .
Propiedades
Número CAS |
13725-15-0 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3 |
Clave InChI |
FEYMRICSONQYOT-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
SMILES canónico |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |
Sinónimos |
N-cyclopentylbutanefrine N-cyclopentylbutanephrine N-cyclopentylbutanephrine hydrochloride N-cyclopentylbutanephrine, (+-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















